2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a pyridyl ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group on the pyridyl ring, which imparts distinct physicochemical properties. This substitution enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H5F3N4S |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)5-1-2-13-3-4(5)6-14-15-7(12)16-6/h1-3H,(H2,12,15) |
InChI Key |
IQFFBYMKRZFMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
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